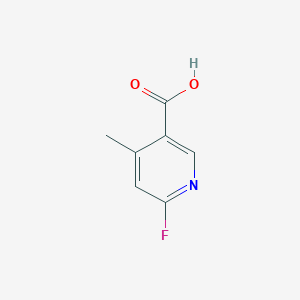

6-Fluoro-4-methylnicotinic acid

Description

Properties

IUPAC Name |

6-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWMUBBPUAWTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674895 | |

| Record name | 6-Fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944582-95-0 | |

| Record name | 6-Fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-4-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 6-Fluoro-4-methylnicotinic acid from 2-fluoro-5-methylpyridine

An In-depth Technical Guide to the Synthesis of Fluorinated Methylnicotinic Acids

Introduction: The Strategic Value of Fluorinated Nicotinic Acid Scaffolds

In the landscape of modern drug discovery, the pyridine ring remains a cornerstone scaffold due to its presence in numerous bioactive molecules and its ability to modulate physicochemical properties such as solubility and metabolic stability. The strategic introduction of fluorine atoms can further enhance these properties, improving membrane permeability, metabolic resistance, and binding affinity through favorable electrostatic interactions. 6-Fluoro-4-methylnicotinic acid and its isomers are valuable building blocks in this context, serving as key intermediates in the synthesis of advanced pharmaceutical agents.[1]

This guide provides a comprehensive overview of two robust synthetic strategies for producing key fluorinated nicotinic acid derivatives. While the direct conversion of 2-fluoro-5-methylpyridine to this compound is not a chemically feasible one-step transformation due to the required rearrangement of the methyl substituent, this paper will address two related, practical, and high-yield syntheses relevant to researchers in the field:

-

Part A: The direct oxidation of 2-fluoro-5-methylpyridine to yield 6-fluoronicotinic acid , a foundational method for converting an existing methyl group into a carboxylic acid.

-

Part B: The regioselective synthesis of This compound from a more logical precursor, 2-fluoro-4-methylpyridine, via Directed ortho Metalation (DoM), a powerful technique for C-H functionalization.

This dual approach provides a holistic understanding of the synthetic strategies available for this important class of compounds, emphasizing the causality behind experimental choices and providing field-proven protocols for immediate application.

Part A: Synthesis of 6-Fluoronicotinic Acid via Permanganate Oxidation

The transformation of an alkyl group on an aromatic ring into a carboxylic acid is a fundamental oxidation reaction in organic synthesis. For pyridine derivatives, this conversion must be performed under conditions that do not degrade the heterocyclic core. Potassium permanganate (KMnO₄) in a basic aqueous solution is a classic and highly effective reagent for this purpose.[2][3]

Causality and Mechanistic Insights

The choice of KMnO₄ is predicated on its high oxidation potential and its efficacy in oxidizing alkyl chains attached to electron-deficient rings like pyridine. The reaction proceeds through a radical mechanism initiated by the abstraction of a benzylic proton from the methyl group. This process is facilitated by heat. The resulting radical is then oxidized by the permanganate ion.

The reaction is performed under basic conditions (e.g., with KOH) for two key reasons:

-

Solubility and Reactivity: Potassium permanganate is more soluble and stable in neutral to slightly alkaline solutions.

-

Product Stability: The resulting carboxylic acid is deprotonated in situ to form its potassium salt, which is soluble in the aqueous medium and protected from potential decarboxylation or other side reactions under harsh oxidative conditions.

The final product is isolated by filtering off the manganese dioxide (MnO₂) byproduct, followed by acidification of the filtrate, which protonates the carboxylate salt, causing the free carboxylic acid to precipitate.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine

This protocol is adapted from established procedures for the oxidation of methylpyridines.[4]

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of deionized water.

-

Reagent Addition: While stirring, add potassium hydroxide (KOH) (5.6 g, 0.1 mol) followed by the portion-wise addition of potassium permanganate (KMnO₄) (31.6 g, 0.2 mol). The portion-wise addition helps to control the initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to 95°C using an oil bath and maintain this temperature with vigorous stirring for 5 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of MnO₂.

-

Workup and Isolation: a. While the mixture is still hot, filter it through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water. b. Cool the combined filtrate to room temperature in an ice bath. c. Slowly acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-4. A white solid will precipitate. d. Collect the solid product by vacuum filtration. e. Extract the acidic filtrate with dichloromethane (2 x 50 mL) to recover any dissolved product. f. Combine the filtered solid with the residue from the evaporated organic extracts and dry under vacuum to yield the final product, 6-fluoronicotinic acid.

Data Presentation: Oxidation Reaction

| Parameter | Value | Molar Ratio (to Substrate) |

| 2-Fluoro-5-methylpyridine | 11.1 g (0.1 mol) | 1.0 |

| Potassium Permanganate (KMnO₄) | 31.6 g (0.2 mol) | 2.0 |

| Potassium Hydroxide (KOH) | 5.6 g (0.1 mol) | 1.0 |

| Temperature | 95°C | N/A |

| Reaction Time | 5 hours | N/A |

| Expected Yield | ~80-85% | N/A |

Workflow Diagram: Permanganate Oxidation

Caption: Workflow for the synthesis of 6-fluoronicotinic acid.

Part B: Synthesis of this compound via Directed ortho Metalation

To synthesize the target molecule, this compound, a C-H bond at the 3-position of the pyridine ring must be selectively functionalized. Directed ortho Metalation (DoM) is the premier strategy for such a transformation.[5] This reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong organolithium base, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[6]

Causality and Strategic Choices

-

Choice of Starting Material: The logical precursor for this synthesis is 2-fluoro-4-methylpyridine . In this molecule, the substituents are correctly positioned to direct the desired reaction. The fluorine atom at the 2-position acts as a moderate DMG, significantly increasing the kinetic acidity of the proton at the adjacent 3-position.[7][8][9]

-

Choice of Base: The deprotonation requires a strong, non-nucleophilic, sterically hindered base to prevent competitive nucleophilic addition to the pyridine ring.[10] Lithium diisopropylamide (LDA) is the ideal choice. It is sufficiently basic to deprotonate the C3 position but is too bulky to readily attack the C=N bond of the pyridine.

-

Reaction Conditions: The lithiation must be performed at very low temperatures (typically -78 °C) in an anhydrous, aprotic solvent like tetrahydrofuran (THF). This is critical to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions with the solvent.

-

Choice of Electrophile: To install the carboxylic acid moiety, carbon dioxide (CO₂) is the electrophile of choice.[7] It is typically used in its solid form (dry ice) to ensure an excess of the reagent and to help maintain the low reaction temperature during the quench.

Experimental Protocol: DoM and Carboxylation

This protocol requires standard anhydrous and anaerobic (Schlenk line or glovebox) techniques.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA). Add diisopropylamine (1.1 eq) to anhydrous THF, cool to -78 °C (dry ice/acetone bath), and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

-

Substrate Addition: While maintaining the temperature at -78 °C, add a solution of 2-fluoro-4-methylpyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution.

-

Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the C3 position.

-

Carboxylation (Quench): In a separate flask, place a large excess of freshly crushed dry ice. Rapidly transfer the cold aryllithium solution onto the dry ice via a cannula with vigorous stirring. A thick slurry will form.

-

Workup and Isolation: a. Allow the mixture to slowly warm to room temperature, which will sublime the excess CO₂. b. Add 1M aqueous HCl to the residue until the pH is acidic (pH ~2-3), which will protonate the lithium carboxylate. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. e. Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain pure this compound.[11]

Data Presentation: DoM Reaction

| Parameter | Value | Molar Ratio (to Substrate) |

| 2-Fluoro-4-methylpyridine | 1.0 eq | 1.0 |

| Diisopropylamine | 1.1 eq | 1.1 |

| n-Butyllithium (n-BuLi) | 1.05 eq | 1.05 |

| Carbon Dioxide (CO₂) | Large Excess | >10 |

| Temperature | -78°C | N/A |

| Reaction Time | 1-2 hours (lithiation) | N/A |

| Expected Yield | ~70-80% | N/A |

Workflow Diagram: Directed ortho Metalation

Caption: Workflow for Directed ortho Metalation and carboxylation.

References

-

Schlosser, M., & Mongin, F. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039–3045. [Link]

-

Mongin, F., & Schlosser, M. (2005). Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position. PubMed. [Link]

-

ACS Publications. (2005). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry. [Link]

-

Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 14(1), 14-21. [Link]

-

Minisci, F., et al. (2004). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. ResearchGate. [Link]

- Isheniian, H. (1957). Oxidation of methyl-pyridines.

-

Tang, P., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central (PMC). [Link]

-

Tang, P., & Ritter, T. (2011). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]

- Sridhar, M., et al. (2013). Process for producing pyridine carboxylic acids.

-

PubMed. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Organic Chemistry Portal. Retrieved from [Link]

-

Miah, M. A. J., & GAFNI, A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-511. [Link]

-

Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Myers, A. G. (n.d.). Directed ortho metalation. Harvard University. Retrieved from [Link]

-

Gros, P., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. PubMed. [Link]

-

Scribd. (n.d.). Directed Ortho Metalation Guide. Scribd. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-hydroxynicotinic acid. Organic Syntheses. Retrieved from [Link]

-

Clegg, W., et al. (1996). Lithiation of 2-Me3SiCHRC5H4N (R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. Journal of the Chemical Society, Dalton Transactions. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. PrepChem.com. Retrieved from [Link]

- CNIPA. (2022). Preparation method of 6-fluoronicotinic acid.

-

Royal Society of Chemistry. (2024). Enhanced carboxylation of furoic salt with CO2 by ZnCl2 coordination for efficient production of 2,5-furandicarboxylic acid. Dalton Transactions. [Link]

-

Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Scribd. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-fluoro-5-methylpyridine. NIST. Retrieved from [Link]

- Reilly, J. H., & Sowa, F. J. (1961). Preparation of 6-methylnicotinic acid.

- EP0569701A1. (1993). Process for preparation of 2-amino-5-methyl-pyridine.

-

ResearchGate. (2003). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link]

-

Manas Petro Chem. (n.d.). 2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India. Manas Petro Chem. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyridine. PubChem. Retrieved from [Link]

-

NIH. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chemscene.com [chemscene.com]

The Synthetic Challenge: A Guide to the Mechanistic Pathways for 6-Fluoro-4-methylnicotinic Acid

Introduction: The Significance of Fluorinated Nicotinic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] 6-Fluoro-4-methylnicotinic acid, a fluorinated derivative of the pyridine carboxylic acid family, represents a key building block in the synthesis of a new generation of pharmaceuticals and agrochemicals. Its structural motifs are found in a range of biologically active compounds, making the development of robust and scalable synthetic routes to this molecule a critical endeavor for researchers and drug development professionals.[1][3]

This in-depth technical guide provides a comprehensive overview of the primary mechanistic pathways for the synthesis of this compound. Moving beyond a simple recitation of protocols, this document delves into the causality behind the experimental choices, offering field-proven insights into the strategic considerations that underpin each synthetic route. We will explore two principal and mechanistically distinct approaches: Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann Reaction .

Strategic Overview: Two Divergent Paths to a Prized Intermediate

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale of production, and tolerance for specific reaction conditions.

Caption: Retrosynthetic analysis of this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Workhorse of Aromatic Fluorination

The SNAr pathway is a powerful and widely employed method for the introduction of fluorine into electron-deficient aromatic systems. The pyridine ring, with its electron-withdrawing nitrogen atom, is particularly well-suited for this type of transformation, especially when further activated by an electron-withdrawing group such as a carboxylic acid or its ester.

The Underlying Mechanism: A Stepwise Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this process is the formation of a resonance-stabilized intermediate known as the Meisenheimer complex.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution.

The rate-determining step is typically the initial nucleophilic attack of the fluoride ion on the carbon atom bearing the leaving group. The stability of the Meisenheimer complex, and thus the facility of the reaction, is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Experimental Workflow: From Precursor to Product

A plausible and efficient synthesis of this compound via SNAr begins with a suitable 6-halo-4-methylnicotinic acid derivative. 6-Chloro or 6-bromo analogs are common starting points due to their relative accessibility.

Step 1: Synthesis of the 6-Halo-4-methylnicotinate Precursor

A common and effective route to the required 6-halo precursor begins with 4-hydroxy-6-methylnicotinic acid.[4][5]

Caption: Synthesis of the key 6-bromo-4-methylnicotinate precursor.

Protocol 1: Synthesis of Methyl 4-bromo-6-methylnicotinate [5]

-

Esterification: 4-Hydroxy-6-methylnicotinic acid is first esterified to protect the carboxylic acid and improve solubility in organic solvents. This is typically achieved by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Halogenation: The resulting methyl 4-hydroxy-6-methylnicotinate is then converted to the corresponding 4-bromo derivative. A common reagent for this transformation is phosphoryl tribromide (POBr₃). The reaction is typically carried out in an inert solvent at elevated temperatures.

Step 2: The Fluorination Reaction

With the 6-bromo (or 6-chloro) precursor in hand, the crucial C-F bond formation can be undertaken. The choice of fluoride source and reaction conditions is critical for achieving high yields and minimizing side reactions.

Protocol 2: Nucleophilic Fluorination

-

Fluoride Source: While simple alkali metal fluorides like KF and CsF can be used, their efficacy is often limited by their low solubility in aprotic solvents and high lattice energy. A more effective approach involves the use of anhydrous tetraalkylammonium fluorides, such as tetramethylammonium fluoride (TMAF) or tetrabutylammonium fluoride (TBAF), which provide a more "naked" and highly nucleophilic fluoride ion.[6]

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is essential to solvate the cation of the fluoride salt and promote the nucleophilic attack of the fluoride anion.

-

Temperature: The reaction is typically heated to facilitate the displacement of the halide. Temperatures in the range of 100-150 °C are common, although milder conditions may be possible with more reactive substrates and fluoride sources.

-

Work-up and Hydrolysis: Following the fluorination, the resulting methyl 6-fluoro-4-methylnicotinate is isolated. The final step is the hydrolysis of the ester to the desired carboxylic acid, which can be achieved under either acidic or basic conditions.

| Parameter | Condition | Rationale |

| Starting Material | Methyl 6-bromo-4-methylnicotinate | Bromo is a good leaving group. The ester protects the carboxylic acid. |

| Fluoride Source | Anhydrous Tetramethylammonium Fluoride | High solubility and nucleophilicity in aprotic solvents. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that enhances fluoride nucleophilicity. |

| Temperature | 120-140 °C | Provides sufficient energy to overcome the activation barrier of the SNAr reaction. |

| Hydrolysis | Aqueous NaOH followed by acidification | Standard and effective method for ester cleavage. |

Table 1: Key Parameters for the SNAr Fluorination of Methyl 6-bromo-4-methylnicotinate.

Part 2: The Balz-Schiemann Reaction - A Classic Route to Aryl Fluorides

The Balz-Schiemann reaction offers a fundamentally different approach to the synthesis of this compound, proceeding through a diazonium salt intermediate. This method is particularly valuable when the corresponding 6-amino precursor is readily available.

The Mechanism: Diazotization and Thermal Decomposition

The Balz-Schiemann reaction is a two-stage process:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) or its salts. This forms a relatively stable diazonium tetrafluoroborate salt.

-

Thermal Decomposition: The isolated diazonium salt is then heated, leading to the extrusion of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is then trapped by the tetrafluoroborate anion, which serves as the fluoride source, to yield the aryl fluoride.

Caption: The mechanistic pathway of the Balz-Schiemann reaction.

Experimental Workflow: A Two-Stage Protocol

The successful execution of the Balz-Schiemann reaction requires careful control of temperature and the handling of potentially unstable diazonium intermediates.

Step 1: Preparation of the 6-Amino Precursor

The starting material, 6-amino-4-methylnicotinic acid, is commercially available, which makes this route attractive from a starting material perspective.[]

Protocol 3: The Balz-Schiemann Reaction

-

Diazotization: 6-Amino-4-methylnicotinic acid is dissolved in an aqueous solution of fluoroboric acid. The solution is cooled to a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is often observed as a precipitate.

-

Isolation and Drying: The diazonium salt is isolated by filtration and washed with cold water, followed by a cold volatile solvent like diethyl ether to aid in drying. It is crucial that the salt is thoroughly dried before proceeding to the next step, as the presence of water can lead to the formation of phenolic byproducts.

-

Thermal Decomposition: The dry diazonium salt is heated carefully. The decomposition is often exothermic and should be performed with appropriate safety precautions. The decomposition can be carried out neat or in a high-boiling inert solvent. The evolution of nitrogen gas indicates the progress of the reaction.

-

Work-up: After the decomposition is complete, the reaction mixture is cooled, and the desired this compound is extracted and purified.

| Parameter | Condition | Rationale |

| Starting Material | 6-Amino-4-methylnicotinic acid | Commercially available precursor. |

| Diazotizing Agent | NaNO₂ in aqueous HBF₄ | Forms the diazonium tetrafluoroborate salt in situ. |

| Temperature (Diazotization) | 0-5 °C | Ensures the stability of the diazonium salt. |

| Decomposition | Thermal, neat or in a high-boiling solvent | Induces the loss of N₂ and formation of the aryl cation. |

Table 2: Key Parameters for the Balz-Schiemann Reaction.

Comparative Analysis and Future Perspectives

Both the SNAr and Balz-Schiemann reactions represent viable and mechanistically sound approaches to the synthesis of this compound. The choice between these routes will often be dictated by practical considerations.

-

SNAr: This method is generally preferred for large-scale synthesis due to its typically higher yields and the avoidance of potentially hazardous diazonium salt intermediates. The main challenge lies in the synthesis of the 6-halo precursor.

-

Balz-Schiemann Reaction: This route is advantageous when the 6-amino precursor is readily available and the scale of the reaction is smaller. The primary drawbacks are the need to handle potentially unstable diazonium salts and the often moderate yields.

Emerging synthetic methodologies, such as direct C-H fluorination, may offer more atom-economical routes in the future. However, achieving the desired regioselectivity on a substituted pyridine ring remains a significant challenge that is the subject of ongoing research.

Conclusion

The synthesis of this compound is a critical process for the advancement of drug discovery and development. A thorough understanding of the underlying mechanisms of the SNAr and Balz-Schiemann reactions empowers researchers to make informed decisions when designing synthetic strategies. By carefully considering the availability of starting materials, scalability, and safety, chemists can efficiently access this valuable fluorinated building block, thereby accelerating the development of novel therapeutics.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

Precursors and products from the Sandmeyer reaction. ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

- CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. [Link]

-

Synthesis method of 6-methyl nicotine. Eureka | Patsnap. [Link]

- CN114437031A - Synthetic method of 6-methyl nicotine.

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Practical - HK Technical. [Link]

-

6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. 4-Hydroxy-6-methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 6-Fluoro-4-methylnicotinic Acid

Introduction

6-Fluoro-4-methylnicotinic acid (CAS 944582-95-0) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The precise arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a methyl group on the pyridine ring—offers unique electronic and steric properties for molecular design. For researchers and drug development professionals, rigorous verification of the structure and purity of such key intermediates is paramount. Misidentification or the presence of impurities can compromise downstream synthetic steps and lead to erroneous biological data.

This technical guide provides an in-depth examination of the essential spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As a self-validating system, the protocols and interpretations herein are designed to provide unambiguous structural confirmation (NMR) and quantitative purity assessment (HPLC), ensuring the integrity of the material for research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can map the chemical environment of each atom within the molecule, revealing its precise connectivity and constitution.[3][4]

Causality Behind Experimental Choices

-

Choice of Nuclei (¹H and ¹³C): ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. Together, they offer a comprehensive structural fingerprint.[5]

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its primary advantage is its ability to dissolve the polar carboxylic acid analyte effectively. Furthermore, the acidic proton of the carboxylic acid group is often observable in DMSO-d₆ as a broad singlet, which would otherwise be lost due to rapid exchange in solvents like D₂O or methanol-d₄. The residual solvent peak of DMSO-d₆ (¹H at ~2.50 ppm; ¹³C at ~39.52 ppm) serves as a convenient internal reference.[6]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the tube.

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-2048 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Spectral Interpretation and Data Analysis

The presence of the electron-withdrawing fluorine atom and carboxylic acid group, alongside the electron-donating methyl group, creates a distinct and predictable electronic environment within the pyridine ring.

1.3.1 ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the methyl group protons. The acidic proton of the carboxylic acid may also be visible as a very broad signal at high chemical shift.

-

H-2 Proton: This proton is ortho to the electron-withdrawing carboxylic acid and is expected to be the most deshielded aromatic proton, appearing as a singlet.

-

H-5 Proton: This proton is influenced by the adjacent fluorine atom at position 6, leading to a downfield shift and a characteristic splitting pattern (doublet) due to coupling with the ¹⁹F nucleus.

-

Methyl Protons (-CH₃): The methyl group at position 4 will appear as a singlet in the typical alkyl region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often broadened by hydrogen bonding and chemical exchange. |

| ~8.80 | s | 1H | H-2 | Positioned between the ring nitrogen and the electron-withdrawing carboxylic acid group, resulting in significant deshielding. |

| ~7.50 | d | 1H | H-5 | Deshielded by the adjacent electronegative fluorine atom and split into a doublet due to ³J(H,F) coupling. |

| ~2.45 | s | 3H | -CH₃ | Appears as a singlet in the characteristic upfield region for an aromatic methyl group. |

1.3.2 ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. A key diagnostic feature is the large one-bond carbon-fluorine coupling (¹J(C,F)) for C-6.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Assignment |

| ~166.0 | -COOH | Typical chemical shift for a carboxylic acid carbonyl carbon.[7] |

| ~164.0 (d, ¹J(C,F) ≈ 240 Hz) | C-6 | Directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant. |

| ~151.0 | C-2 | Positioned between two nitrogen atoms (in resonance) and adjacent to the carboxylic acid, leading to a downfield shift. |

| ~149.0 | C-4 | Attached to the methyl group; its shift is influenced by both the methyl substituent and its position on the pyridine ring. |

| ~122.0 | C-3 | The carbon bearing the carboxylic acid group. |

| ~110.0 (d, ²J(C,F) ≈ 25 Hz) | C-5 | Shifted upfield relative to other aromatic carbons due to the para-like relationship with the methyl group and shows a smaller two-bond coupling to fluorine. |

| ~18.0 | -CH₃ | Characteristic chemical shift for a methyl group attached to an sp² carbon. |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an essential analytical tool for determining the purity of pharmaceutical compounds and intermediates.[8] It separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[9] For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Rationale for RP-HPLC Method Development

-

Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its nonpolar surface effectively retains moderately polar organic molecules like the analyte through hydrophobic interactions.

-

Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile (organic modifier) and water is used as the mobile phase. By varying the ratio (gradient elution), the polarity of the mobile phase can be adjusted to control the retention and elution of the analyte and any potential impurities.

-

Acidic Modifier (Formic Acid): The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group on the analyte (pKa control).[9] An un-ionized analyte exhibits better retention and results in a sharp, symmetrical peak shape, which is essential for accurate quantification.

-

Detector (UV): The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 265 nm) provides excellent sensitivity for detection.

Experimental Protocol: HPLC Purity Determination

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 265 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1.0 mg/mL. Dilute this solution to ~0.1 mg/mL for injection.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B (linear gradient)

-

15-17 min: 90% B (hold)

-

17-18 min: 90% to 10% B (return to initial)

-

18-22 min: 10% B (equilibration)

-

-

Injection: Inject 10 µL of the prepared sample solution.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

Expected Results

A high-purity sample of this compound will produce a chromatogram with a single major peak. The retention time is dependent on the exact system but can be expected in the mid-gradient range.

Table 3: Typical HPLC Data for this compound

| Parameter | Expected Value |

| Retention Time (tR) | ~8-10 minutes (highly system dependent) |

| Purity (Area %) | ≥98% (for high-quality material) |

| Tailing Factor | 0.9 - 1.2 (indicative of good peak shape) |

Integrated Analytical Workflow

The synergy between NMR and HPLC provides a complete and robust characterization of this compound. NMR serves as the primary tool for absolute structural confirmation, while HPLC provides the definitive, quantitative measure of its purity. This dual-validation approach is a cornerstone of quality control in chemical and pharmaceutical development.[10]

Diagram of the Spectroscopic Characterization Workflow

Caption: Workflow for the complete spectroscopic characterization of this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The ¹H and ¹³C NMR data serve to unequivocally confirm the molecular structure, while the RP-HPLC method provides a reliable, quantitative assessment of purity. By adhering to these protocols, researchers, scientists, and drug development professionals can proceed with confidence, knowing that the identity and quality of this critical building block have been thoroughly validated.

References

- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.

- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.

- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.

- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- The Pharmaceutical and Chemical Journal. (2023, December 18). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis.

- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- Ijres.org. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I.

- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.

- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.

- ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- ChemicalBook. (n.d.). 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum.

- International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III.

- ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ).

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).

- ChemScene. (n.d.). This compound | 944582-95-0.

- BLD Pharm. (n.d.). 4-Fluoro-6-methylnicotinic acid | 1060806-01-0.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Thieme. (n.d.). 13C NMR Spectroscopy.

- CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).

- ChemicalBook. (n.d.). 4-Methylnicotinic acid(3222-50-2) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound | 944582-95-0.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.

- ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 6-Methylnicotinic acid(3222-47-7) 1H NMR spectrum.

- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.

Sources

- 1. chemscene.com [chemscene.com]

- 2. microbenotes.com [microbenotes.com]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. rsc.org [rsc.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis - The Pharmaceutical and Chemical Journal [tpcj.org]

- 9. HPLC analytical Method development: an overview [pharmacores.com]

- 10. pharmasalmanac.com [pharmasalmanac.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methylnicotinic Acid

Introduction

6-Fluoro-4-methylnicotinic acid (CAS No. 944582-95-0) is a fluorinated pyridine carboxylic acid derivative of significant interest to the fields of medicinal chemistry and drug discovery.[1] As a substituted nicotinic acid, it belongs to a class of compounds known for their diverse biological activities. The introduction of a fluorine atom and a methyl group onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its efficacy and safety as a potential therapeutic agent.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document compiles known information, presents data from closely related analogues for comparative context, and provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a building block in the design of novel pharmaceuticals.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its physicochemical properties. For this compound, these properties dictate its handling, reactivity, and biological interactions.

Molecular Structure and Identity

-

Chemical Name: this compound

-

Synonyms: 6-Fluoro-4-methylpyridine-3-carboxylic acid[1]

-

CAS Number: 944582-95-0[1]

-

Molecular Formula: C₇H₆FNO₂[1]

-

Molecular Weight: 155.13 g/mol [1]

The structure consists of a pyridine ring substituted with a carboxylic acid group at the 3-position, a methyl group at the 4-position, and a fluorine atom at the 6-position.

Quantitative Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. For context and comparison, experimental data for the structurally related compounds 6-Fluoronicotinic acid and 6-Methylnicotinic acid are also provided.

| Property | This compound | 6-Fluoronicotinic Acid (Analogue) | 6-Methylnicotinic Acid (Analogue) |

| Melting Point (°C) | Data not available | 144 - 148[3] | 209 - 211[4] |

| pKa | Predicted: ~3.0 - 4.0 | Predicted: 3.41±0.10[5] | Data not available |

| LogP (o/w) | 1.227 (Predicted)[1] | Data not available | 0.8 (Predicted)[6] |

| Solubility | Data not available | Soluble in water and common organic solvents[5] | Data not available |

| Appearance | Data not available | White powder[3] | Crystalline solid[7] |

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

-

¹³C NMR: The carbon spectrum will reveal seven unique carbon signals, with the chemical shifts of the ring carbons being significantly affected by the fluorine substituent (C-F coupling).

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a sensitive probe for the chemical environment of the fluorine atom.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹), and a C-F stretching vibration (~1000-1300 cm⁻¹).[9]

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum for the related 6-Methylnicotinic acid shows a molecular ion peak at m/z 137, corresponding to its molecular weight.[10] For this compound, the molecular ion peak (M⁺) is expected at m/z 155.

Experimental Protocols for Physicochemical Characterization

To empower researchers to generate robust, in-house data, this section provides detailed, step-by-step methodologies for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.

Causality: This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant of known concentration (e.g., NaOH). The pKa corresponds to the pH at which the acidic and basic forms of the molecule are present in equal concentrations, identified as the midpoint of the buffer region or the inflection point on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., degassed, deionized water) to a concentration of approximately 0.01 M. If solubility is limited, a water-methanol co-solvent system can be used, though this will yield an apparent pKa (pKaapp).

-

Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

-

Titration:

-

Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring at a constant, moderate speed.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette or automated titrator.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence point, which corresponds to the peak of the derivative curve.

-

The volume of NaOH at the half-equivalence point (V_eq / 2) is determined.

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property influencing drug dissolution and absorption. The shake-flask method is the gold standard for determining equilibrium solubility.

Causality: This method determines the saturation concentration of a compound in a specific solvent (e.g., water or buffer) at a constant temperature. By adding an excess of the solid compound to the solvent and allowing it to equilibrate, the resulting concentration of the dissolved compound in the supernatant represents its equilibrium solubility.

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Protocol:

-

Preparation:

-

Add an amount of solid this compound to several vials, ensuring it is in excess of its expected solubility.

-

Add a precise volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). The concentration of the solution should be measured at different time points until it remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully remove a sample of the supernatant. To ensure all solid is removed, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.

-

-

Quantification:

-

Prepare a standard curve of the compound in the same buffer/solvent system.

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

-

Applications and Significance in Drug Development

The physicochemical properties of this compound are paramount to its utility as a molecular building block.

-

Lipophilicity (LogP): The predicted LogP of 1.227 suggests moderate lipophilicity. This is a crucial parameter for cell membrane permeability and oral absorption. The fluorine atom generally increases lipophilicity, which can enhance passage through biological barriers.[2]

-

Acidity (pKa): As a carboxylic acid, the pKa will determine the charge state of the molecule at physiological pH (~7.4). A pKa in the predicted range of 3-4 means the compound will be predominantly in its deprotonated, anionic carboxylate form at physiological pH. This anionic charge significantly increases aqueous solubility but can decrease passive membrane permeability.

-

Solubility: Adequate aqueous solubility is essential for formulation and achieving sufficient concentrations in vivo for therapeutic effect. The interplay between the crystalline solid state (influenced by the melting point) and the pKa will govern its pH-dependent solubility profile.

By understanding and measuring these properties, drug development professionals can make informed decisions in the design of new chemical entities, optimizing their ADME profiles for improved therapeutic outcomes.

Conclusion

This compound is a valuable scaffold for medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet published, this guide provides the foundational knowledge, comparative data, and robust experimental protocols necessary for its characterization. The determination of its pKa, solubility, and lipophilicity will enable its rational incorporation into drug design programs, leveraging the unique electronic effects of the fluorine substituent to fine-tune molecular properties and enhance biological activity.

References

-

PubChem. 6-Fluoronicotinic Acid. National Center for Biotechnology Information. [Link]

-

Gurbych, O., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. [Link]

-

PubChem. 6-Methylnicotinic acid. National Center for Biotechnology Information. [Link]

-

Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2345. [Link]

- Google Patents.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

NIST. 6-Methylnicotinic acid. NIST WebBook. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]

- 5. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 6-Methylnicotinic acid [webbook.nist.gov]

biological activity of 6-Fluoro-4-methylnicotinic acid derivatives

An In-depth Technical Guide to the Biological Activity of 6-Fluoro-4-methylnicotinic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold due to its versatile chemical reactivity and presence in numerous bioactive molecules. The strategic introduction of a fluorine atom onto this scaffold, as seen in this compound, significantly enhances its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide explores the substantiated and hypothesized biological activities of derivatives stemming from the this compound core, providing a technical framework for researchers engaged in their synthesis and evaluation.

Anticipated Biological Activities: An Evidence-Based Projection

While direct studies on this compound derivatives are emerging, a robust body of evidence from structurally related nicotinic acid and fluoroquinolone analogues allows for well-founded projections of their biological potential. This scaffold serves as a versatile building block for active pharmaceutical ingredients (APIs) with diverse applications.[2]

Anticancer Potential

The most promising therapeutic avenue for these derivatives lies in oncology. Research on analogous nicotinic acid amides and flavonoid-based structures points toward significant antiproliferative and cytotoxic activities against various cancer cell lines.

-

VEGFR-2 Inhibition: Novel nicotinic acid derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One such derivative, compound 5c, exhibited an IC₅₀ value of 0.068 μM for VEGFR-2 inhibition, inducing apoptosis by increasing caspase-3 levels.[3] This suggests that this compound derivatives could be engineered to target tumor vascularization.

-

PI3K/AKT Pathway Modulation: The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Flavonoid-based amide derivatives, which share structural motifs with nicotinic acid derivatives, have been shown to down-regulate the expression of p-PI3K and p-AKT, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells.[4]

-

HDAC and Tubulin Inhibition: Certain amide derivatives have shown dual inhibitory activity against histone deacetylase (HDAC) and tubulin polymerization.[5] This dual-action mechanism can lead to potent cytotoxicity, cell cycle arrest at the G2/M phase, and induction of apoptosis.[5][6]

-

Induction of Apoptosis: A common mechanistic thread is the ability of these compounds to induce programmed cell death. This is often confirmed through Annexin V assays and is linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][7]

Antimicrobial Activity

The presence of a fluorinated pyridine core is a hallmark of the highly successful fluoroquinolone class of antibiotics.[1][8] These agents act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]

It is plausible that derivatives of this compound could be synthesized to mimic the pharmacophore of fluoroquinolones, conferring antibacterial activity. Studies on related fluoroquinolone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[8][9][10][11] The nature of the substituent at the C-7 position of the quinolone ring is critical for the spectrum and potency of antibacterial activity.[9]

Additional Therapeutic and Diagnostic Applications

-

Antioxidant Activity: Some nicotinic acid derivatives exhibit dual cytotoxic and antioxidant properties, capable of elevating superoxide dismutase (SOD) levels, which helps mitigate oxidative stress.[3]

-

PET Imaging: The 6-fluoronicotinic acid core is a valuable scaffold for synthesizing radiotracers for Positron Emission Tomography (PET) imaging.[2] This allows for non-invasive visualization and quantification of biological processes, aiding in early disease detection and monitoring treatment response.

Hypothesized Mechanism of Action: Targeting Oncogenic Pathways

Based on evidence from related compounds, a primary anticancer mechanism for this compound derivatives likely involves the inhibition of critical cell signaling pathways. The diagram below illustrates a hypothesized mechanism targeting the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.

Core Experimental Protocols for Activity Validation

To empirically validate the biological activities of novel this compound derivatives, a tiered screening approach is necessary. The following protocols represent self-validating systems for assessing cytotoxicity and antimicrobial efficacy.

General Experimental Workflow

The logical flow from initial synthesis to preliminary biological evaluation is critical for efficient drug discovery.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's concentration-dependent toxicity against cancer cell lines. The causality is based on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into a purple formazan product.

Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) value.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical to observe significant antiproliferative effects.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Objective: To quantify the antimicrobial potency of the derivatives.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).[10]

Data Summary: Biological Activities of Nicotinic Acid Analogues

The following table summarizes the reported cytotoxic activities of various nicotinic acid derivatives and related compounds, providing a benchmark for evaluating new molecules derived from this compound.

| Compound Class/Name | Target Cell Line | Biological Activity | IC₅₀ Value (μM) | Reference |

| Nicotinic Acid Derivative (5c) | HCT-15 / PC-3 | Cytotoxicity / VEGFR-2 Inhibition | Not specified / 0.068 | [3] |

| Amide-based TMP Moiety (6a) | HepG2 | Cytotoxicity / HDAC-Tubulin Inhibition | 0.65 | [5] |

| Amide-based TMP Moiety (6b) | HepG2 | Cytotoxicity | 0.92 | [5] |

| Flavonoid-Amide (7t) | MDA-MB-231 | Cytotoxicity (PI3K/AKT Pathway) | 1.76 | [4] |

| Flavonoid-Amide (7u) | MDA-MB-231 | Cytotoxicity | 2.49 | [4] |

| 2,5-DKP Derivative (11) | A549 / Hela | Cytotoxicity | 1.2 / 0.7 | [6] |

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Based on extensive data from analogous structures, its derivatives are predicted to possess significant anticancer and antimicrobial properties. The strategic placement of the fluoro and methyl groups provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity.

Future research should focus on synthesizing a diverse library of derivatives, particularly amides and other heterocyclic conjugates, to explore structure-activity relationships systematically. Mechanistic studies should then be prioritized for the most potent compounds to validate their molecular targets, such as VEGFR-2, PI3K, or bacterial gyrase. Ultimately, these efforts could lead to the identification of lead candidates with superior efficacy and safety profiles for clinical development.

References

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2025). Google Cloud.

- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2023). Archiv der Pharmazie.

- 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells.

- Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). N/A.

- 944582-95-0 | this compound. ChemScene.

- Research for a Common Thread: Insights into the Mechanisms of Six Potential Anticancer Agents. (n.d.). MDPI.

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). PubMed Central.

- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2025).

- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). PubMed Central.

- Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)

Sources

- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Fluoro-4-methylnicotinic Acid: A Privileged Pyridine Building Block in Modern Drug Discovery

Abstract

The strategic incorporation of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. Among these, the pyridine scaffold remains one of the most vital and frequently employed motifs in pharmaceuticals. This technical guide provides an in-depth exploration of 6-Fluoro-4-methylnicotinic acid (CAS No. 944582-95-0), a uniquely functionalized building block. We will dissect its strategic value, physicochemical properties, and core synthetic transformations. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into its application. Detailed, step-by-step protocols for key reactions, such as amide bond formation and Suzuki cross-coupling, are provided to illustrate its synthetic versatility and empower its effective integration into drug discovery pipelines.

The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The pyridine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, prized for its ability to engage in hydrogen bonding, π-stacking, and metal coordination, thereby contributing significantly to target binding and biological activity.[1][2] The deliberate introduction of fluorine atoms onto this privileged scaffold has become a powerful strategy in drug design for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong a drug's half-life and improve its pharmacokinetic profile.[1][3]

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen. This modulation is critical for controlling a molecule's ionization state at physiological pH, which in turn affects solubility, cell permeability, and off-target activity (e.g., hERG binding).

-

Increased Binding Affinity: Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions, which can lead to enhanced binding potency and selectivity.

-

Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, often improving its ability to cross cellular membranes and the blood-brain barrier.[3][4] This makes fluorinated scaffolds particularly valuable for developing CNS-active agents and other drugs requiring good membrane permeability.[3]

The combination of a pyridine core with fluorine substituents creates a class of building blocks that offer a reliable and predictable way to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4][5]

This compound: A Profile of a Privileged Building Block

This compound is a trifunctional building block that offers a unique combination of features for the medicinal chemist. Its structure provides three distinct points for modification and property modulation.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

-

The Carboxylic Acid (C3-position): This is the primary synthetic handle, readily participating in robust and well-established reactions like amide and ester formation. This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

-

The Fluorine Atom (C6-position): Positioned opposite the carboxylic acid, the C6-fluoro group exerts a strong electronic influence on the ring, lowering the basicity of the pyridine nitrogen. It also serves as a site for potential nucleophilic aromatic substitution (SNAr) under specific conditions, although it is generally stable.

-

The Methyl Group (C4-position): The methyl group provides a steric blocking element and increases local lipophilicity. It can occupy hydrophobic pockets in a target's binding site and prevent unwanted metabolism at that position. Its presence also subtly influences the electronics and conformation of the ring.

Physicochemical Properties

The calculated properties of this compound highlight its utility as a fragment in drug discovery programs.

| Property | Value | Source |

| CAS Number | 944582-95-0 | [6] |

| Molecular Formula | C₇H₆FNO₂ | [6] |

| Molecular Weight | 155.13 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [6] |

| Calculated LogP | 1.23 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Manufacturing Considerations

The accessibility of a building block is a critical factor for its adoption in research and development. While multiple proprietary routes exist, a common strategy for synthesizing substituted nicotinic acids involves the oxidation of an alkyl group on a pre-functionalized pyridine ring. A representative pathway is outlined below.

Causality Behind the Method: This approach leverages the differential reactivity of the two methyl groups. The methyl group at the 5-position is oxidized to a carboxylic acid, a transformation often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions.[7] The choice of aqueous conditions and elevated temperature is typical for driving this type of oxidation to completion.[7] An acidic workup is then required to protonate the resulting carboxylate salt to yield the final nicotinic acid product. The fluorine and the second methyl group are stable under these conditions.

Key Synthetic Transformations and Reaction Protocols

The true value of this compound lies in its versatility. Its functional groups enable a wide range of subsequent chemical modifications.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is the most common and arguably the most important reaction for this building block, allowing for the exploration of the "R-group" space in structure-activity relationship (SAR) studies.[8] The process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[9]

Expert Protocol: General Procedure for Amide Coupling

This protocol provides a robust, self-validating system for coupling this compound with a primary or secondary amine.

-

Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), approx. 0.1 M concentration).

-

Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Coupling Reagent Addition: To the stirring mixture, add the coupling reagent. A common and highly effective choice is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq). The addition is often done at 0 °C to control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-